2,4-Dihydroxy-6-methoxyacetophenone-d3
Description
2,4-Dihydroxy-6-methoxyacetophenone-d3 is a deuterated derivative of 2,4-dihydroxy-6-methoxyacetophenone (CAS 3602-54-8), where three hydrogen atoms in the methyl group of the acetophenone moiety are replaced with deuterium (D). This isotopic substitution enhances molecular weight (MW ≈ 199.22 vs. 196.20 for the non-deuterated form) and may influence metabolic stability via the kinetic isotope effect . The parent compound features hydroxyl groups at positions 2 and 4, a methoxy group at position 6, and an acetyl group at position 1, forming a polyphenolic structure with applications in antifungal and phytochemical research .
Properties
Molecular Formula |
C₉H₇D₃O₄ |
|---|---|
Molecular Weight |
185.19 |
Synonyms |
2-O-Methylphloroacetophenone-d3; 2’,4’-Dihydroxy-6’-methoxyacetophenone-d3; 6-O-Methylphloroacetophenone-d3; 2,4-Dihydroxy-6-methoxy-acetophenone-d3; 1-(2,4-Dihydroxy-6-methoxyphenyl)-ethanone-d3 |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural and Physicochemical Properties
Key Research Findings
- Metabolic Studies: Deuterated analogs enable precise tracking of 2,4-dihydroxy-6-methoxyacetophenone in biological systems, revealing prolonged half-life in hepatic microsomal assays .
- Antifungal Optimization: 2',6'-dihydroxy-4'-methoxyacetophenone (7507-89-3) shows 2-fold higher activity against Candida albicans than the parent compound, attributed to optimized hydroxyl-methoxy spacing .
- Thermal Stability: Methyl and iodine substituents (e.g., 83459-37-4, 74047-41-9) increase melting points (131–168°C) compared to non-substituted analogs (typically 120–140°C) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
